

The Central Role of gp130 Signaling in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LP-130	
Cat. No.:	B1675262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein 130 (gp130) receptor, also known as IL6ST, is a critical signal transducer for a family of cytokines that are central to the regulation of the immune system. Dysregulation of the gp130 signaling pathway is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the gp130 signaling cascade, its implication in autoimmunity, methods for its investigation, and its potential as a therapeutic target.

Glycoprotein 130 is the shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, which includes IL-6, IL-11, IL-27, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and cardiotrophin-like cytokine (CLC).[1] The ubiquitous expression of gp130 across various cell types underscores its importance in a wide array of biological processes, from hematopoiesis and immune responses to inflammation and tissue regeneration.

The gp130 Signaling Pathway: A Dual Mechanism

Activation of gp130 can occur through two distinct modes of signaling: classic signaling and trans-signaling.



Classic Signaling: This pathway is initiated when a cytokine, such as IL-6, binds to its specific membrane-bound receptor (e.g., IL-6 receptor, IL-6R). This complex then associates with a gp130 homodimer, leading to the activation of intracellular signaling cascades.[2] The expression of the specific cytokine receptors is restricted to certain cell types, such as hepatocytes and some leukocytes, thereby limiting the reach of classic signaling.[2]

Trans-Signaling: In contrast, trans-signaling allows for a much broader cellular response. This process occurs when a cytokine binds to a soluble form of its specific receptor (e.g., soluble IL-6R or sIL-6R). The resulting cytokine/soluble receptor complex can then bind to and activate gp130 on cells that do not express the membrane-bound receptor.[3] This mechanism is particularly important in chronic inflammatory and autoimmune diseases, as it amplifies the proinflammatory effects of these cytokines.[3][4] A soluble form of gp130 (sgp130) can act as a natural inhibitor of trans-signaling by binding to the IL-6/sIL-6R complex.[3]

Upon ligand binding and receptor dimerization, gp130-associated Janus kinases (JAKs) become activated and phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[5][6] This leads to the activation of three major downstream signaling pathways:

- JAK/STAT Pathway: The canonical pathway where phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[5][7]
- MAPK Pathway: The mitogen-activated protein kinase cascade is also activated and plays a role in cell survival and stress responses.[8]
- PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B pathway is involved in cell growth and survival.

The balance between these signaling pathways is crucial for normal cellular function, and its disruption can lead to the pathological conditions seen in autoimmune diseases.

Quantitative Data on gp130 Signaling Molecules in Autoimmune Diseases



The following tables summarize key quantitative data related to gp130 signaling components in patients with autoimmune diseases, providing a basis for comparison and biomarker discovery.

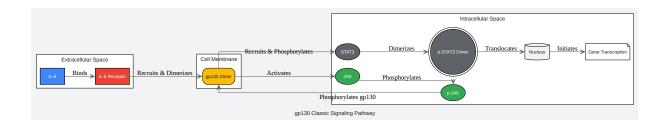
Analyte	Disease	Sample Type	Patient Concentr ation (mean ± SD)	Control Concentr ation (mean ± SD)	Fold Change	Referenc e
IL-6	Rheumatoi d Arthritis	Serum	43.51 ± 20.53 pg/mL	18.03 ± 4.77 pg/mL	~2.4x	[9]
IL-6	Systemic Lupus Erythemato sus	Serum	7.46 ± 6.73 pg/mL	5.30 ± 10.89 pg/mL	~1.4x	[2]
sIL-6R	Rheumatoi d Arthritis	Serum	53.26 ± 18.36 ng/mL	48.12 ± 13.67 ng/mL	~1.1x	[9]
sIL-6R	Graves' Disease	Serum	964 pmol/L	772 pmol/L	~1.25x	[10]
sgp130	Rheumatoi d Arthritis	Serum	226.65 ± 78.54 ng/mL	249.66 ± 64.99 ng/mL	~0.9x	[9]
IL- 6R/gp130 Ratio	Rheumatoi d Arthritis	Serum	0.240 ± 0.050	0.195 ± 0.037	~1.23x	[9]
gp130+ cells	Rheumatoi d Arthritis	PBMC	11.74 ± 1.97%	1.10 ± 0.35%	~10.7x	[9]
gp130+ cells	Rheumatoi d Arthritis	Osteoclast s	44.07 ± 5.43%	15.12 ± 3.88%	~2.9x	[9]

Table 1: Concentration of gp130 Signaling Molecules in Autoimmune Diseases.



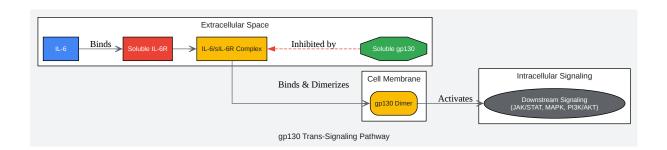
Mandatory Visualizations Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the core gp130 signaling pathways and a typical experimental workflow for their investigation.



Click to download full resolution via product page

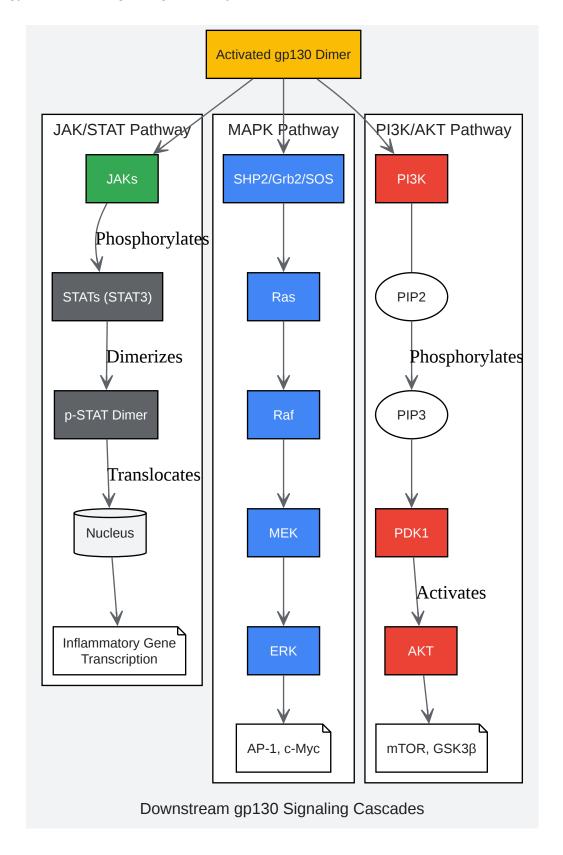
Caption: gp130 Classic Signaling Pathway.





Click to download full resolution via product page

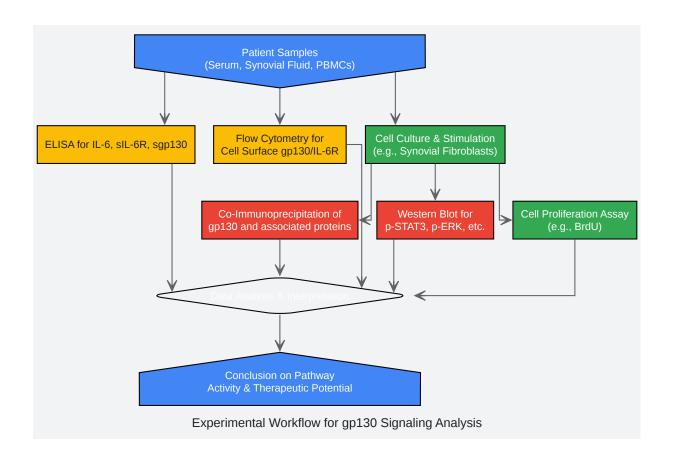
Caption: gp130 Trans-Signaling Pathway.





Click to download full resolution via product page

Caption: Downstream gp130 Signaling Cascades.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Serum levels of interleukin-6 type cytokines and soluble interleukin-6 receptor in patients with rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory effect of anti-gp130 functional mAb on IL-6 mediated RANKL and Wnt5a expression through JAK-STAT3 signaling pathway in FLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical effects of soluble interleukin-6 receptor detection on autoimmune rheumatic disease patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human sIL-6ST/gp130/CD130 ELISA Kit (EHIL6ST) Invitrogen [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cloning of novel soluble gp130 and detection of its neutralizing autoantibodies in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The study of gp130/the inflammatory factors regulating osteoclast differentiation in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Central Role of gp130 Signaling in Autoimmune Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675262#gp130-signaling-pathway-in-autoimmune-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com